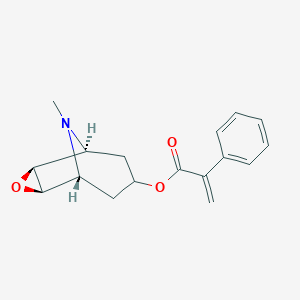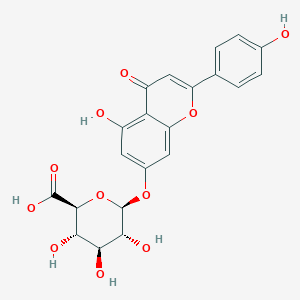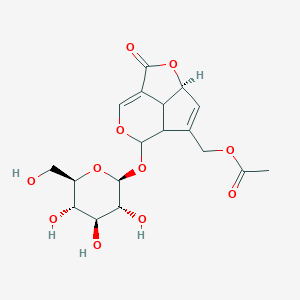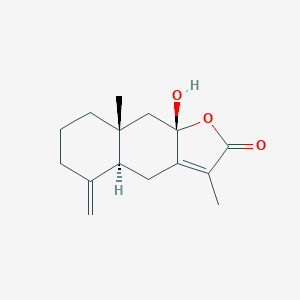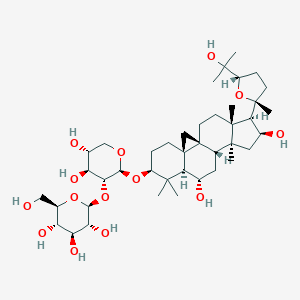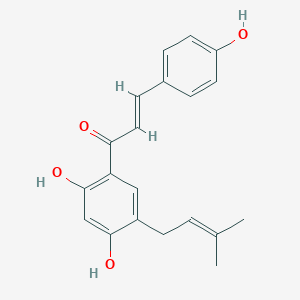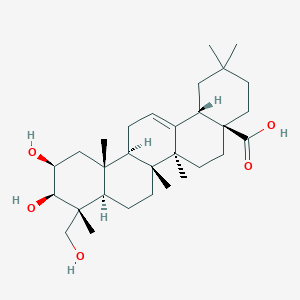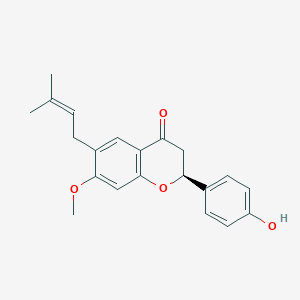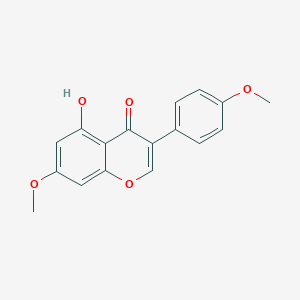
7,4'-Dimethoxy-5-hydroxyisoflavone
Descripción general
Descripción
Biochanin A, 7-Metil Éter: es una isoflavona natural, que se encuentra principalmente en plantas como el trébol rojo, los garbanzos y otras legumbres . Es conocida por sus diversas actividades biológicas, incluidas las actividades anticancerígenas, antiinflamatorias, antioxidantes, antidiabéticas y neuroprotectoras . Este compuesto es un derivado de la genisteína, otra isoflavona bien conocida, y se estudia a menudo por sus posibles beneficios para la salud .
Aplicaciones Científicas De Investigación
Biochanin A, 7-Metil Éter tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Biochanin A, 7-Metil Éter ejerce sus efectos a través de varios objetivos y vías moleculares. Actúa como ligando para el receptor de hidrocarburos arilo y modula los receptores de estrógenos, en particular los receptores de estrógenos ER-β . También afecta a varias vías de señalización, incluidas las vías PI3K / Akt y MAPK, que están involucradas en la proliferación celular, la diferenciación y la apoptosis . Además, induce sulfotransferasas para la desintoxicación xenobiótica, contribuyendo a sus efectos preventivos contra el cáncer .
Análisis Bioquímico
Biochemical Properties
7-O-Methylbiochanin A plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to activate the nuclear transcription factor erythroid 2-related factor (Nrf2), which is involved in the cellular defense system against oxidative stress . The nature of these interactions involves the enhancement of Nrf2 stabilization, blockage of Nrf2 ubiquitination, and Nrf2 phosphorylation by various kinases .
Cellular Effects
7-O-Methylbiochanin A exerts significant effects on various types of cells and cellular processes. It influences cell function by activating the Nrf2 signaling pathway, which in turn upregulates the intracellular antioxidant capacity . This compound has been shown to protect human lung epithelial Beas-2B cells against sodium arsenite-induced cytotoxicity in an Nrf2-dependent manner .
Molecular Mechanism
The molecular mechanism of action of 7-O-Methylbiochanin A involves its binding interactions with biomolecules and changes in gene expression. It activates the Nrf2 signaling pathway, which leads to the upregulation of intracellular antioxidant capacity . This is achieved through the enhancement of Nrf2 stabilization, blockage of Nrf2 ubiquitination, and Nrf2 phosphorylation by various kinases .
Temporal Effects in Laboratory Settings
The effects of 7-O-Methylbiochanin A change over time in laboratory settings. While specific information on this compound’s stability, degradation, and long-term effects on cellular function is limited, it has been shown to have a protective effect against oxidative damage in human lung epithelial cells .
Metabolic Pathways
7-O-Methylbiochanin A is involved in various metabolic pathways. It is a derivative of genistein and is converted into genistein during metabolism
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: Biochanin A, 7-Metil Éter puede sintetizarse a través de varias rutas químicas. Un método común implica el uso de floroglucinol como material de partida. La síntesis procede a través de una serie de pasos, incluida una reacción de Friedel-Crafts, que da como resultado un producto intermedio. Este intermedio se cicla para formar Biochanin A, 7-Metil Éter .
Métodos de Producción Industrial: La producción industrial de Biochanin A, 7-Metil Éter normalmente implica la extracción de fuentes naturales como el trébol rojo y los garbanzos. El proceso de extracción incluye extracción con disolvente, purificación y cristalización para obtener el compuesto puro .
Análisis De Reacciones Químicas
Tipos de Reacciones: Biochanin A, 7-Metil Éter sufre varias reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, lo que lleva a la formación de productos oxidados.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, lo que da como resultado productos reducidos.
Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, lo que lleva a la formación de productos sustituidos.
Reactivos y Condiciones Comunes:
Oxidación: Los reactivos comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Los reactivos comunes incluyen borohidruro de sodio y hidruro de litio y aluminio.
Sustitución: Los reactivos comunes incluyen halógenos y agentes alquilantes.
Principales Productos Formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de quinonas, mientras que la reducción puede dar como resultado la formación de derivados dihidro .
Comparación Con Compuestos Similares
Biochanin A, 7-Metil Éter es similar a otras isoflavonas como la genisteína y la daidzeína. Tiene propiedades únicas que lo distinguen de estos compuestos:
Genisteína: Ambos compuestos se derivan de fuentes similares y tienen actividades biológicas superpuestas.
Daidzeína: Este compuesto es otra isoflavona con actividades biológicas similares.
Lista de Compuestos Similares:
- Genisteína
- Daidzeína
- Formononetina
- Glicitein
Propiedades
IUPAC Name |
5-hydroxy-7-methoxy-3-(4-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O5/c1-20-11-5-3-10(4-6-11)13-9-22-15-8-12(21-2)7-14(18)16(15)17(13)19/h3-9,18H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNLRFRBAWCJHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60187684 | |
| Record name | 5-Hydroxy-4',7-dimethoxyisoflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60187684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34086-51-6 | |
| Record name | 5-Hydroxy-4',7-dimethoxyisoflavone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034086516 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hydroxy-4',7-dimethoxyisoflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60187684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7,4'-DIMETHOXY-5-HYDROXYISOFLAVONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O617EDC7HT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What plant is 7-O-Methylbiochanin A found in and what other compounds were isolated alongside it?
A1: 7-O-Methylbiochanin A, also known as 8-C-geranyl-7-O-methylbiochanin A, was newly isolated from the roots of the Dalbergia paniculata plant. [] This finding was significant as it was the first time this particular geranylated isoflavone had been identified. Alongside this new compound, researchers also isolated three known compounds: olibergin B, biochanin A, and dehydrodeguelin. []
Q2: How was the structure of 7-O-Methylbiochanin A confirmed?
A2: Researchers utilized a variety of spectroscopic techniques to elucidate the structure of the newly discovered 7-O-Methylbiochanin A. This included employing both 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. [] This allowed them to determine the compound's structural features and confirm its identity.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


